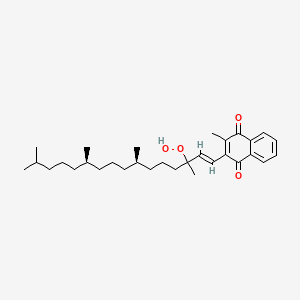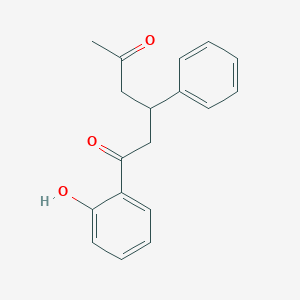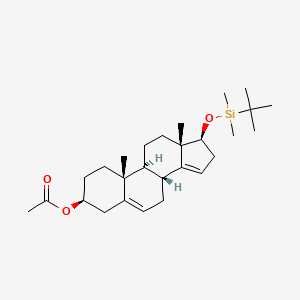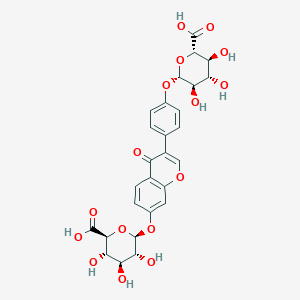
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is a chemical compound with the molecular formula C6H10ClN2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride typically involves the chloromethylation of 3,5-dimethyl-1h-pyrazole. This can be achieved by reacting 3,5-dimethyl-1h-pyrazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Comparaison Avec Des Composés Similaires
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine Hydrochloride
- 3,5-Dimethyl-4-(methoxy)-2-pyridinyl-methylthio-1-(4-chloro-phenyl)-imidazole
Comparison: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H10Cl2N2 |
|---|---|
Poids moléculaire |
181.06 g/mol |
Nom IUPAC |
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3,(H,8,9);1H |
Clé InChI |
RIIVUWLBBUTOEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)







